molecular formula C6H12O2 B3132427 Hex-5-ene-1,2-diol CAS No. 36842-44-1

Hex-5-ene-1,2-diol

Cat. No.: B3132427
CAS No.: 36842-44-1
M. Wt: 116.16 g/mol
InChI Key: WGTGQGJDNAGBCC-UHFFFAOYSA-N
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Description

Hex-5-ene-1,2-diol is an organic compound with the molecular formula C6H12O2 . It features a six-carbon chain with a double bond between the fifth and sixth carbon atoms and hydroxyl groups attached to the first and second carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-ene-1,2-diol can be synthesized through the dihydroxylation of hex-5-ene. This process involves the addition of hydroxyl groups to the double bond of hex-5-ene. Common reagents for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction with osmium tetroxide is typically carried out in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more cost-effective and less hazardous reagents. One such method includes the use of peroxycarboxylic acids for the epoxidation of hex-5-ene, followed by hydrolysis to yield the diol .

Chemical Reactions Analysis

Types of Reactions: Hex-5-ene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hexane-1,2-dione or hexane-1,2-dicarboxylic acid.

    Reduction: Hexane-1,2-diol.

    Substitution: 1,2-dihalohexane.

Scientific Research Applications

Hex-5-ene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hex-5-ene-1,2-diol in chemical reactions typically involves the nucleophilic attack of the hydroxyl groups on electrophilic centers. In oxidation reactions, the double bond of the alkene is attacked by electrophilic oxygen species, leading to the formation of a cyclic intermediate, which is then hydrolyzed to yield the diol .

Comparison with Similar Compounds

Hex-5-ene-1,2-diol can be compared with other similar compounds such as:

This compound is unique due to its combination of an alkene and diol functional group, which allows it to participate in a diverse range of chemical reactions and applications.

Properties

IUPAC Name

hex-5-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTGQGJDNAGBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958042
Record name Hex-5-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36842-44-1
Record name 5-Hexene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36842-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-5-ene-1,2-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-5-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-5-ene-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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